5-Hydroxymebendazole
Overview
Description
5-Hydroxymebendazole is a metabolite of Benzimidazoles . Benzimidazoles are safe, broad-spectrum anthelmintic agents widely used for prevention and treatment of parasitic infections in food-producing animals . It belongs to the class of organic compounds known as 2-benzimidazolylcarbamic acid esters .
Molecular Structure Analysis
The molecular formula of 5-Hydroxymebendazole is C16H15N3O3 . Its molecular weight is 297.31 g/mol .Scientific Research Applications
Synthesis and Biological Activity
- Synthesis of 5-Hydroxybenzofurans : 5-Hydroxybenzofurans, similar in structure to 5-Hydroxymebendazole, have been synthesized via oxidative coupling and cyclization. These compounds exhibit multi-biological activities and potential as clinical treatment drugs. The method achieves high yields of up to 96% (Lin et al., 2022).
Metabolism and Bioactivation
- Metabolic Activation of Thiabendazole : 5-Hydroxythiabendazole, a major metabolite of thiabendazole, plays a role in the bioactivation of thiabendazole. Studies have investigated its formation and role in covalent binding to hepatocytes, suggesting pathways of toxicity (Dalvie et al., 2006).
Pharmacokinetics
- Mebendazole and Hydroxymebendazole in Echinococcosis Patients : A method for simultaneous determination of mebendazole and hydroxymebendazole in plasma was developed, underlining the importance of monitoring these compounds in patient therapy (Oosterhuis et al., 1984).
- Pharmacokinetics in Japanese Pufferfish : The metabolism and pharmacokinetics of mebendazole and its metabolites, including 5-hydroxymebendazole, were studied in Japanese pufferfish. This research provides insights for the application of mebendazole in aquaculture (Men et al., 2022).
Interaction with Biological Molecules
- Binding Properties with Human Serum Albumin : The interaction of thiabendazole and its metabolite, 5-hydroxythiabendazole, with human serum albumin was studied using spectroscopic methods, providing insights into the impact ofthese compounds on human serum albumin. This study offers significant information on the mechanistic and structural aspects of these interactions, contributing to the understanding of the effects of food additives on human proteins (Sun et al., 2017).
Bioregulatory Effects
- Effects on Erythrocyte Membranes : Research using spin probe and electron microscopy methods explored the impact of 5-hydroxybenzimidazole derivatives on erythrocyte membrane structure and morphology. These studies reveal how these compounds, related to 5-Hydroxymebendazole, can influence cellular membranes, highlighting their potential as bioregulators and antioxidants (Luneva et al., 2005).
Bioavailability and Therapeutic Efficiency
- Enhanced Bioavailability in Drug Formulations : A study focused on the enhanced bioavailability and anthelmintic efficacy of mebendazole when used in redispersible microparticles with low-substituted hydroxypropylcellulose. This research contributes to improving the oral bioavailability and therapeutic effectiveness of drugs like mebendazole, to which 5-Hydroxymebendazole is closely related (de la Torre-Iglesias et al., 2014).
properties
IUPAC Name |
methyl N-[6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O3/c1-22-16(21)19-15-17-12-8-7-11(9-13(12)18-15)14(20)10-5-3-2-4-6-10/h2-9,14,20H,1H3,(H2,17,18,19,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQKUGXEGMZCLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=NC2=C(N1)C=C(C=C2)C(C3=CC=CC=C3)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30975671 | |
Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
297.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymebendazole | |
CAS RN |
60254-95-7 | |
Record name | R 19167 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60254-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Hydroxymebendazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060254957 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl hydrogen {6-[hydroxy(phenyl)methyl]-1H-benzimidazol-2-yl}carbonimidate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30975671 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | R-19167 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3OO37V4B54 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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